molecular formula C13H20N4O3 B6171381 tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate CAS No. 2423320-01-6

tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate

Cat. No. B6171381
CAS RN: 2423320-01-6
M. Wt: 280.3
InChI Key:
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Description

Tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate (TBIP) is a compound with a unique structure and a variety of potential applications in scientific research. It is a tertiary amine, containing a carboxylic acid group and an imidazole group, both of which are important functional groups in many organic compounds. TBIP has been studied for its possible applications in biochemistry, physiology, and other scientific research fields. In

Scientific Research Applications

Tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate has been studied for its potential applications in various scientific research fields. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a substrate in enzymatic reactions. It has also been used to study the structure and function of proteins and other biomolecules. In addition, this compound has been used in the synthesis of drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate is not yet fully understood. However, it is believed that the imidazole group of this compound binds to certain proteins, such as enzymes, and alters their structure and function. This binding is believed to be the basis of its various applications in scientific research.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of certain enzymes and to affect the structure and function of proteins. It has also been shown to have an effect on the metabolism of certain compounds, such as glucose and fatty acids.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant decomposition. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, it is also important to note that this compound is a relatively expensive compound and can be toxic in large doses.

Future Directions

The potential applications of tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate in scientific research are vast. In the future, it may be used to study the structure and function of proteins and other biomolecules, to synthesize drugs and other pharmaceuticals, and to develop new catalysts for organic synthesis. In addition, it may be used to study the metabolism of certain compounds, such as glucose and fatty acids. Finally, it may be used to develop new treatments for various diseases and disorders.

Synthesis Methods

Tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl alcohol with piperazine-1-carboxylic acid to form tert-butyl 4-piperazine-1-carboxylate. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out at a temperature of 80-90°C for 2-4 hours. The second step involves the reaction of the tert-butyl 4-piperazine-1-carboxylate with 1H-imidazole-2-carbonyl chloride to form this compound. This reaction is carried out at a temperature of 0-5°C for 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate with 1H-imidazole-2-carboxylic acid in the presence of a base.", "Starting Materials": [ "tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate", "1H-imidazole-2-carboxylic acid", "base (e.g. triethylamine)" ], "Reaction": [ "Add 1H-imidazole-2-carboxylic acid (1.1 equiv) to a solution of tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate (1 equiv) in a suitable solvent (e.g. DMF, DMSO).", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexanes/ethyl acetate) to obtain the desired product as a white solid." ] }

CAS RN

2423320-01-6

Molecular Formula

C13H20N4O3

Molecular Weight

280.3

Purity

95

Origin of Product

United States

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